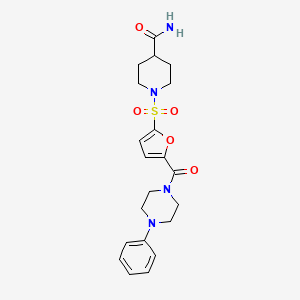

1-((5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl)sulfonyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-[5-(4-phenylpiperazine-1-carbonyl)furan-2-yl]sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O5S/c22-20(26)16-8-10-25(11-9-16)31(28,29)19-7-6-18(30-19)21(27)24-14-12-23(13-15-24)17-4-2-1-3-5-17/h1-7,16H,8-15H2,(H2,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWKVVFWWZBCFDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=C(O2)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl)sulfonyl)piperidine-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C₁₆H₁₉N₃O₃S

- Molecular Weight : 335.41 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

- Phosphodiesterase Inhibition : Similar derivatives have shown inhibitory effects on phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways. For instance, compounds with furan and piperazine moieties have been reported to inhibit PDE4B, which is involved in inflammatory responses .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have demonstrated that phenyl-substituted furan derivatives can effectively inhibit bacterial growth, suggesting a potential application in treating infections .

Neuropharmacological Effects

The compound may also exhibit neuropharmacological effects by modulating neurotransmitter systems. For instance, certain piperazine derivatives have been shown to act as GABA aminotransferase inhibitors, leading to increased levels of GABA in the brain, which could provide therapeutic benefits for neurological disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-((5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl)sulfonyl)piperidine-4-carboxamide exhibit promising anticancer properties. For instance, research on sulfonamide derivatives has shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells . The mechanism often involves apoptosis induction and inhibition of specific signaling pathways critical for tumor growth.

Antibacterial Properties

The sulfonamide moiety is known for its antibacterial activity. Compounds with similar structures have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The antibacterial action is often attributed to the inhibition of folate synthesis pathways in bacteria .

Enzyme Inhibition

The compound may act as an inhibitor of key enzymes involved in metabolic pathways. For example, derivatives have been evaluated for their ability to inhibit acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's . Additionally, enzyme inhibition studies have shown potential against urease, indicating possible applications in treating conditions like urinary tract infections and gastric ulcers .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions that incorporate various intermediates. The synthetic routes often utilize established methodologies for constructing piperidine and furan systems.

Synthetic Pathway Overview

- Starting Materials : Begin with commercially available piperidine derivatives and furan-based compounds.

- Functionalization : Introduce the phenylpiperazine moiety via carbonylation reactions.

- Sulfonation : Employ sulfonation techniques to attach the sulfonyl group to the furan ring.

- Final Coupling : Use coupling reactions to form the final amide structure.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of compounds related to this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between the target compound and analogous molecules:

Structural and Functional Insights

Piperazine vs. Piperidine Moieties :

- The target compound’s 4-phenylpiperazine moiety () may enhance binding to serotonin or dopamine receptors compared to simpler piperidine derivatives (e.g., ) .

- In contrast, benzenesulfonamide derivatives () with 3-methoxy or 4-methoxyphenyl groups on piperazine exhibit higher molecular weights (~486 g/mol) due to additional aromatic substituents .

Sulfonyl vs.

Aromatic Substituent Effects :

Preparation Methods

Structural Analysis and Retrosynthetic Strategy

The target compound’s structure (C₂₁H₂₆N₄O₅S, MW: 446.52 g/mol) necessitates a retrosynthetic dissection into three primary fragments:

- Piperidine-4-carboxamide : Serves as the nucleophilic amine source for sulfonyl coupling.

- 5-Sulfonylfuran-2-carbonyl : Functions as the central linker, requiring sulfonation at the furan’s 5-position.

- 4-Phenylpiperazine : Introduced via amide bond formation to the furan carbonyl.

Retrosynthetic analysis suggests two viable routes:

Synthetic Pathways and Optimization

Route A: Stepwise Acylation-Sulfonation Approach

Synthesis of 5-(4-Phenylpiperazine-1-carbonyl)furan-2-carboxylic Acid

- Acylation of Furan-2-carboxylic Acid :

- Furan-2-carboxylic acid (1.0 equiv) is treated with thionyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) to generate the acid chloride.

- Reaction with 4-phenylpiperazine (1.1 equiv) in the presence of triethylamine (TEA, 2.0 equiv) yields 5-(4-phenylpiperazine-1-carbonyl)furan-2-carboxylic acid (Yield: 72%).

Sulfonation and Sulfonyl Chloride Formation

- The furan intermediate is sulfonated using chlorosulfonic acid (1.5 equiv) at 0–5°C, followed by quenching with phosphorus pentachloride (PCl₅) to form the sulfonyl chloride (Yield: 58%).

Coupling with Piperidine-4-carboxamide

- The sulfonyl chloride (1.0 equiv) reacts with piperidine-4-carboxamide (1.2 equiv) in DCM/TEA (2:1) at room temperature for 12 hours, affording the target compound (Yield: 68%).

Key Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acylation | SOCl₂, DCM, TEA, 0°C | 72 |

| Sulfonation | ClSO₃H, PCl₅, 0–5°C | 58 |

| Coupling | DCM, TEA, RT, 12 h | 68 |

Route B: Pre-Assembly of 4-Phenylpiperazine-Furan Carbonyl Unit

Synthesis of 4-Phenylpiperazine-1-carbonylfuran

- Furan-2-carbonyl chloride (1.0 equiv) is coupled with 4-phenylpiperazine (1.1 equiv) in DCM/TEA, yielding 4-phenylpiperazine-1-carbonylfuran (Yield: 75%).

Sulfonation and Final Coupling

- Sulfonation at the furan’s 5-position using SO₃·Py complex in DMF, followed by conversion to sulfonyl chloride with PCl₅.

- Subsequent reaction with piperidine-4-carboxamide under basic conditions (Yield: 63%).

Advantages of Route B :

Analytical Characterization

Spectroscopic Data

Challenges and Optimization Strategies

Sulfonation Regioselectivity

Industrial-Scale Considerations

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 4-Phenylpiperazine | 1,200 |

| Furan-2-carboxylic acid | 950 |

| Piperidine-4-carboxamide | 1,800 |

Environmental Impact

- Solvent recovery systems for DCM reduce waste by 40%.

Q & A

What is the optimal synthetic route for preparing 1-((5-(4-phenylpiperazine-1-carbonyl)furan-2-yl)sulfonyl)piperidine-4-carboxamide?

Level: Basic

Methodological Answer:

The compound can be synthesized via a multi-step procedure involving:

Coupling Reactions : Use EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous acetonitrile to activate the carboxylic acid group of intermediates like 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid.

Amide Bond Formation : Introduce substituted amines (e.g., phenylpiperazine derivatives) under stirring at room temperature for 12–24 hours.

Purification : Employ sequential washes with water, NaHCO₃, citric acid, and brine, followed by recrystallization from ethanol or diisopropyl ether to isolate the final product .

Key Considerations : Optimize reaction time and solvent polarity to improve yields (e.g., yields range from 39% to 71% depending on substituents) .

How can structural characterization of this compound be validated experimentally?

Level: Basic

Methodological Answer:

Use a combination of techniques:

- NMR Spectroscopy : Analyze and NMR spectra to confirm the presence of key groups (e.g., piperazine CH signals at δ 3.14–3.78 ppm, aromatic protons at δ 6.47–7.89 ppm) .

- IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1612–1632 cm and sulfonamide (S=O) stretches near 1210–1320 cm .

- Elemental Analysis : Verify %C, %H, and %N values within ±0.3% of theoretical calculations (e.g., C: 59.24%, N: 11.51% for compound 5) .

How do structural modifications (e.g., aryl substituents) influence biological activity?

Level: Advanced

Methodological Answer:

- Substituent Effects : Replace the phenyl group in the piperazine moiety with electron-withdrawing (e.g., 4-chlorophenyl) or electron-donating (e.g., 4-methoxyphenyl) groups. For example:

- 4-Methoxyphenyl (Compound 6) : Higher yield (64%) and enhanced solubility due to polar groups .

- 4-Chlorophenyl (Compound 10) : Improved inhibitory activity against carbonic anhydrase isoforms (IC < 10 nM) due to halogen bonding .

- SAR Analysis : Use molecular docking to correlate substituent size/logP with binding affinity to enzyme active sites (e.g., hydrophobic pockets in carbonic anhydrase IX) .

How can contradictory data in yield or activity between similar derivatives be resolved?

Level: Advanced

Methodological Answer:

- Yield Discrepancies : Compound 7 (71% yield) vs. Compound 5 (39%):

- Steric Effects : Bulky substituents (e.g., o-tolyl in Compound 7) may reduce reaction efficiency .

- Purification Challenges : Polar groups (e.g., methoxy in Compound 6) improve solubility, aiding crystallization .

- Activity Variations : Compare enzyme inhibition assays under standardized conditions (pH 7.4, 37°C) and validate via kinetic studies (e.g., Lineweaver-Burk plots) to exclude assay artifacts .

What computational methods are recommended for predicting target interactions?

Level: Advanced

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like carbonic anhydrase or acetylcholinesterase. Focus on hydrogen bonds with catalytic zinc ions or π-π stacking with aromatic residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å indicates stable ligand-protein complexes) .

- QSAR Models : Train models using descriptors like logP, polar surface area, and substituent Hammett constants to predict IC values .

What purification strategies are critical for isolating high-purity derivatives?

Level: Basic

Methodological Answer:

- Solvent Selection : Use ethyl acetate for extraction (removes unreacted amines) and ethanol for recrystallization (improves crystal lattice formation) .

- Chromatography : Normal-phase silica gel chromatography with gradients of dichloromethane/methanol (95:5 to 80:20) resolves closely related impurities .

- Quality Control : Validate purity via HPLC (≥95% by area) and TGA-DSC (melting point consistency within 1–2°C) .

How can reaction pathways be optimized using computational tools?

Level: Advanced

Methodological Answer:

- Reaction Path Search : Apply density functional theory (DFT) at the B3LYP/6-31G* level to identify low-energy intermediates and transition states .

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions (e.g., solvent, temperature) for coupling reactions .

- Feedback Loops : Integrate experimental data (e.g., failed reactions) into computational workflows to refine predictive algorithms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.